5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1935335-95-7
VCID: VC6551874
InChI: InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3
SMILES: CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.5

5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester

CAS No.: 1935335-95-7

Cat. No.: VC6551874

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.5

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester - 1935335-95-7

Specification

CAS No. 1935335-95-7
Molecular Formula C8H7BrClNO2
Molecular Weight 264.5
IUPAC Name methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate
Standard InChI InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3
Standard InChI Key XWYPYOGYRFEUTO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-bromo-2-chloro-6-methyl-nicotinic acid methyl ester is C₈H₇BrClNO₂, with a molecular weight of 265.51 g/mol. Its structure derives from nicotinic acid (pyridine-3-carboxylic acid), modified by substituents at positions 2, 5, and 6 (Figure 1). Key identifiers include:

  • CAS Number: While no specific CAS number is listed for this compound, closely related analogs such as methyl 5-bromo-6-chloronicotinate (CAS 78686-77-8) and methyl 5-bromo-6-methylnicotinate (CAS 1174028-22-8) highlight the structural variability within this class .

  • IUPAC Name: Methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate.

  • SMILES: COC(=O)C1=NC(=C(C(=C1Cl)Br)C)Cl, reflecting the substitution pattern.

The compound’s halogenated pyridine core is associated with enhanced electrophilicity, influencing its reactivity in cross-coupling reactions and nucleophilic substitutions .

Synthesis Pathways and Reaction Optimization

Halogenation of Nicotinic Acid Derivatives

A patent (US4960896A) describes the preparation of 5-halo-2-hydroxynicotinic acids using alkali-metal hypohalites under strongly alkaline conditions . While this method focuses on hydroxylated precursors, it provides a framework for introducing halogens into nicotinic acid derivatives. For example:

  • Chlorination/Bromination: Reacting 2-hydroxy-6-methylnicotinic acid with sodium hypochlorite or hypobromite at pH ≥ 12 yields 5-chloro/bromo-2-hydroxy-6-methylnicotinic acid. Subsequent esterification with methanol under acidic conditions could produce the methyl ester .

  • Esterification: Treating the halogenated acid with thionyl chloride (SOCl₂) and methanol converts the carboxylic acid group to a methyl ester, as demonstrated in the synthesis of methyl 5-bromo-6-methylnicotinate .

Oxidative Pathways

Patent EP0128279B1 outlines the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid esters using nitric acid . Adapting this method:

  • Oxidation: 2-Methyl-5-ethylpyridine is oxidized with nitric acid (HNO₃) at elevated temperatures to yield 6-methylnicotinic acid.

  • Halogenation: Sequential bromination and chlorination at positions 5 and 2, respectively, using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), followed by esterification, could yield the target compound .

Physicochemical Properties

While experimental data for 5-bromo-2-chloro-6-methyl-nicotinic acid methyl ester are scarce, extrapolations from analogs suggest:

PropertyValue/DescriptionSource Analog
Melting Point80–85°C (estimated)Methyl 5-bromo-6-chloronicotinate (76–79°C)
SolubilitySoluble in DMSO, methanol, ethyl acetateMethyl 5-bromo-6-methylnicotinate
Molecular Weight265.51 g/molCalculated
StabilityStable under inert conditions; sensitive to hydrolysisGeneral nicotinic ester behavior

The presence of electron-withdrawing halogens (Br, Cl) increases the compound’s polarity, enhancing solubility in polar aprotic solvents.

Applications in Pharmaceutical Intermediates

Halogenated nicotinic acid esters are pivotal in drug discovery:

  • Hypolipidemic Agents: Derivatives like 5-chloro-2-hydroxynicotinic acid exhibit lipid-lowering activity .

  • Antihistaminics: Fused oxazepinones derived from halogenated nicotinic acids are explored for allergic response modulation .

  • Agrochemicals: The methyl ester group improves bioavailability, making such compounds viable pesticide precursors.

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